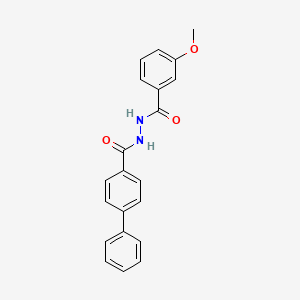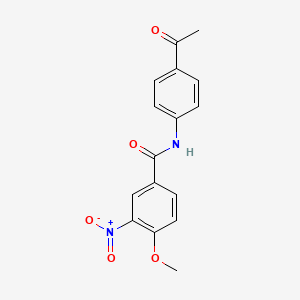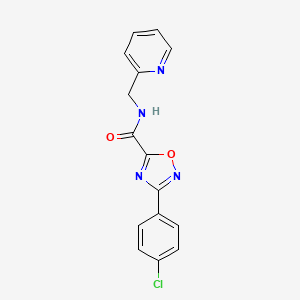
N'-(3-methoxybenzoyl)-4-biphenylcarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-methoxybenzoyl)-4-biphenylcarbohydrazide is a useful research compound. Its molecular formula is C21H18N2O3 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.13174244 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Activity
Hydrazide-hydrazones derived from 3-methoxybenzoic acid, including compounds structurally related to N'-(3-methoxybenzoyl)-4-biphenylcarbohydrazide, have been shown to exhibit promising antibacterial activity, particularly against Gram-positive bacteria such as Bacillus spp. These compounds demonstrated bacteriostatic or bactericidal activity superior to commonly used antibiotics like cefuroxime or ampicillin (Łukasz Popiołek & Anna Biernasiuk, 2016).
Cholinesterase Inhibitory and Anticancer Activity
Research has also focused on the synthesis of derivatives for cholinesterase inhibition, a target for Alzheimer's disease treatment. Sequentially transformed new triazoles derived from 4-methoxybenzoic acid showed excellent cholinesterase inhibitory potential and demonstrated significant anti-proliferative activity against cancer cells, suggesting their potential as chemotherapeutic agents (M. Arfan et al., 2018).
Antioxidant Activity
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide bearing various moieties exhibited antioxidant activity higher than that of well-known antioxidants like ascorbic acid. These findings suggest their potential application in preventing oxidative stress-related diseases (I. Tumosienė et al., 2020).
Lipase and α-Glucosidase Inhibition
Compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide were investigated for their lipase and α-glucosidase inhibition activities, showing promising results that could contribute to the management of conditions like obesity and diabetes (O. Bekircan, S. Ülker, & E. Menteşe, 2015).
Schiff Base Compounds and DNA Interaction
Schiff base compounds of N'-substituted benzohydrazide and sulfonohydrazide derivatives have shown remarkable biological activities, including antibacterial, antifungal, and antioxidant activities. These compounds' ability to interact with Salmon sperm DNA through intercalation mode highlights their potential in drug design and pharmacological applications (M. Sirajuddin et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methoxy-N'-(4-phenylbenzoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-26-19-9-5-8-18(14-19)21(25)23-22-20(24)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-14H,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPENMKWVVFCYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517009.png)
![2-Amino-4-(5-methyl-4-nitrothiophen-2-YL)-5H,6H,7H,8H,9H-cyclohepta[B]pyridine-3-carbonitrile](/img/structure/B5517010.png)
![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide](/img/structure/B5517017.png)
![N-[(E)-(4-butoxyphenyl)methylideneamino]hexanamide](/img/structure/B5517018.png)
![4-[(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]quinolin-2(1H)-one](/img/structure/B5517035.png)

![2-(2-methylphenoxy)-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]acetamide](/img/structure/B5517041.png)
![N-[(E)-(2-methylphenyl)methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B5517046.png)
![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B5517048.png)
![5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5517056.png)

![acetic acid;(NZ)-N-[2-(hydroxyamino)-1-thiophen-2-ylpropylidene]hydroxylamine](/img/structure/B5517068.png)

![3-{[rac-(1S,5R)-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B5517097.png)
